molecular formula C22H30O5 B15143602 Methylprednisolone-d3

Methylprednisolone-d3

Cat. No.: B15143602
M. Wt: 377.5 g/mol
InChI Key: VHRSUDSXCMQTMA-IVXCWXBZSA-N
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Description

Methylprednisolone-d3 is a deuterated form of methylprednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties . The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s stability and provide unique advantages in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone-d3 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. Crystallization and lyophilization are commonly employed to obtain the final product in a stable and pure form .

Chemical Reactions Analysis

Types of Reactions: Methylprednisolone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methylprednisolone-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

Methylprednisolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response. The compound modulates various physiological processes, including carbohydrate metabolism, protein synthesis, and lipid metabolism .

Comparison with Similar Compounds

Uniqueness: Methylprednisolone-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C22H30O5

Molecular Weight

377.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-8,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,9,11,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i10D2,14D

InChI Key

VHRSUDSXCMQTMA-IVXCWXBZSA-N

Isomeric SMILES

[2H][C@@]12C[C@@H](C3=CC(=O)C=C[C@@]3([C@H]1[C@H](C([C@]4([C@H]2CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)C)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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